2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol
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Overview
Description
2,8,14,20-Tetrabenzylpentacyclo[193113,719,13115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of benzyl groups and hydroxyl functionalities. Common reagents used in these reactions include benzyl halides, strong bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
Chemical Reactions Analysis
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove benzyl groups or convert carbonyl functionalities back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Scientific Research Applications
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms due to its intricate structure.
Biology: The compound’s hydroxyl groups and benzyl functionalities make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry for the development of therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mechanism of Action
The mechanism by which 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol exerts its effects depends on its interactions with molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The specific pathways involved vary based on the compound’s application, whether in chemical reactions, biological studies, or material science.
Comparison with Similar Compounds
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol can be compared with other similar compounds, such as:
2,8,14,20-Tetrapropylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-4,5,6,10,11,12,16,17,18,22,23,24-dodecol: This compound has propyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene:
The uniqueness of this compound lies in its specific combination of benzyl groups and hydroxyl functionalities, making it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C56H48O8 |
---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
2,8,14,20-tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol |
InChI |
InChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2 |
InChI Key |
LGPYKAGDDOGLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O |
Origin of Product |
United States |
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